molecular formula C21H29N3Si B12580559 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine

4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine

Cat. No.: B12580559
M. Wt: 351.6 g/mol
InChI Key: PETYJOKHQQXRNK-UHFFFAOYSA-N
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Description

4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with a tert-butyldimethylsilyl group and a dimethylbenzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine typically involves multiple steps. One common method involves the reaction of 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate with sodium azide in dimethylformamide (DMF) at 80°C. This reaction produces an intermediate, which then undergoes an intramolecular thermal Huisgen azide-alkyne cycloaddition to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylbenzenamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide or halides in polar aprotic solvents like DMF.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine core.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butyldimethylsilyl group.

    Substitution: Substituted derivatives at the dimethylbenzenamine moiety.

Scientific Research Applications

4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites and inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is unique due to its combination of a tert-butyldimethylsilyl group and a dimethylbenzenamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H29N3Si

Molecular Weight

351.6 g/mol

IUPAC Name

4-[1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylaniline

InChI

InChI=1S/C21H29N3Si/c1-21(2,3)25(6,7)24-13-12-17-14-18(15-22-20(17)24)16-8-10-19(11-9-16)23(4)5/h8-15H,1-7H3

InChI Key

PETYJOKHQQXRNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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